molecular formula C16H14N2O3 B11686080 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11686080
M. Wt: 282.29 g/mol
InChI Key: OKXOHOUMPVGTIA-CAOOACKPSA-N
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Description

The compound 2-{[(E)-(2-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a methanoisoindole core, which is known for its stability and reactivity. The presence of a hydroxyl group and an imine linkage further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(2-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE typically involves a multi-step process:

    Formation of the Methanoisoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Formation of the Imine Linkage: The imine linkage is formed by reacting an aldehyde with an amine in the presence of a dehydrating agent to drive the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling up the reaction: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(2-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid, bromine, or chlorine are employed under acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces nitro, bromo, or chloro derivatives.

Scientific Research Applications

2-{[(E)-(2-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-{[(E)-(2-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic processes, by binding to key proteins or altering their conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

2-{[(E)-(2-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE: stands out due to its unique combination of a methanoisoindole core, hydroxyl group, and imine linkage, which confer distinct chemical properties and reactivity compared to the dichloroaniline derivatives.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

4-[(E)-(2-hydroxyphenyl)methylideneamino]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C16H14N2O3/c19-12-4-2-1-3-11(12)8-17-18-15(20)13-9-5-6-10(7-9)14(13)16(18)21/h1-6,8-10,13-14,19H,7H2/b17-8+

InChI Key

OKXOHOUMPVGTIA-CAOOACKPSA-N

Isomeric SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC=CC=C4O

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC=CC=C4O

Origin of Product

United States

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